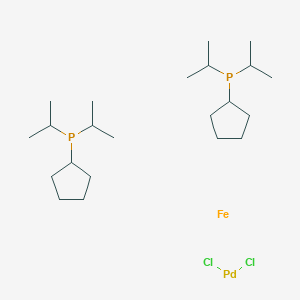
Cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron is a complex organometallic compound that features a combination of cyclopentyl, di(propan-2-yl)phosphane, dichloropalladium, and iron
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron typically involves the reaction of cyclopentyl-di(propan-2-yl)phosphane with a palladium precursor, such as palladium(II) chloride, in the presence of an iron source. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
Cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand exchange reactions can occur, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas are typically employed.
Substitution: Ligand exchange reactions may involve the use of various phosphine ligands or other coordinating species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state palladium complexes, while reduction may produce lower oxidation state species. Substitution reactions can result in the formation of new complexes with different ligands.
科学的研究の応用
Cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, such as cross-coupling reactions, due to its ability to facilitate the formation of carbon-carbon bonds.
Biology: The compound’s unique structure and reactivity make it a valuable tool for studying metal-ligand interactions and their effects on biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where metal-based drugs have shown promise.
Industry: It is used in industrial processes that require efficient and selective catalysis, such as the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism by which cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron exerts its effects involves the coordination of the metal centers with various substrates. The palladium center, in particular, plays a crucial role in catalytic processes by facilitating the activation and transformation of organic molecules. The iron center may also contribute to the compound’s reactivity and stability. The specific molecular targets and pathways involved depend on the nature of the reaction and the substrates used.
類似化合物との比較
Similar Compounds
- Cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron
- 1,1’-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex
- Dichloro(1,1-bis(diphenylphosphino)ferrocene)palladium(II) acetone adduct
Uniqueness
Cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron is unique due to its specific combination of ligands and metal centers, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different catalytic activities, stability, and selectivity in various reactions. The presence of cyclopentyl and di(propan-2-yl)phosphane ligands, in particular, can influence the compound’s behavior and interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C22H46Cl2FeP2Pd |
|---|---|
分子量 |
605.7 g/mol |
IUPAC名 |
cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron |
InChI |
InChI=1S/2C11H23P.2ClH.Fe.Pd/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;;;;/h2*9-11H,5-8H2,1-4H3;2*1H;;/q;;;;;+2/p-2 |
InChIキー |
LNQIELJTKAPFFW-UHFFFAOYSA-L |
正規SMILES |
CC(C)P(C1CCCC1)C(C)C.CC(C)P(C1CCCC1)C(C)C.Cl[Pd]Cl.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2,7-Bis[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-1'-yl]ethanone](/img/structure/B13394894.png)
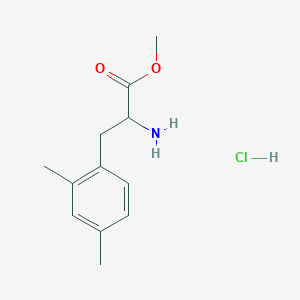
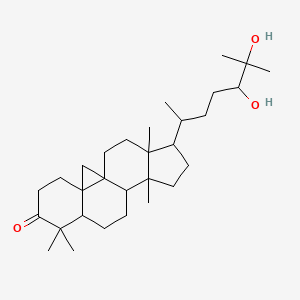
![N-[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-2-[1-[formyl(hydroxy)amino]ethyl]-5-phenylpentanamide](/img/structure/B13394918.png)
![[3-acetamido-2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B13394928.png)
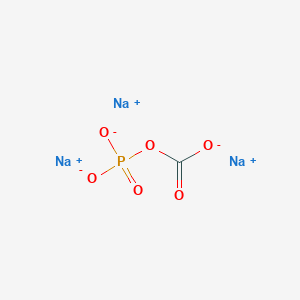
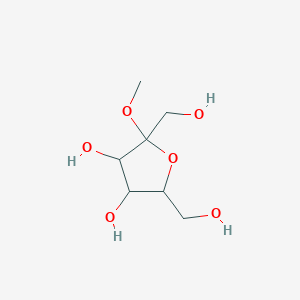
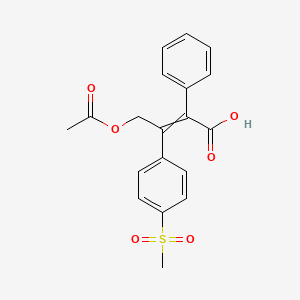
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13394951.png)

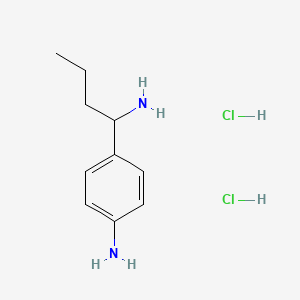
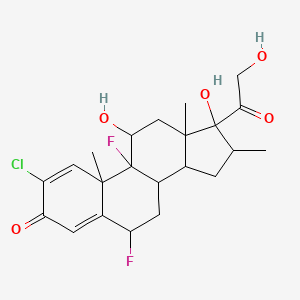
![tert-butylazanium;4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B13394976.png)
